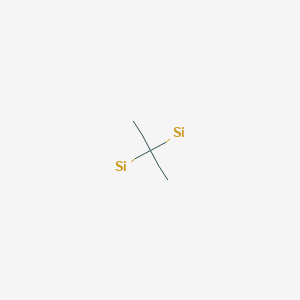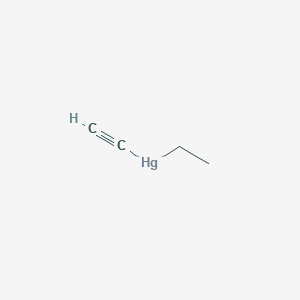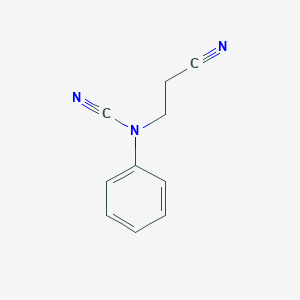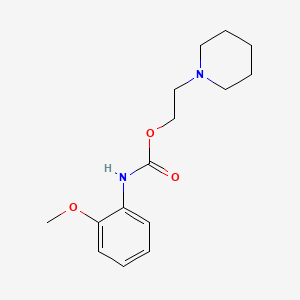![molecular formula C11H13N3S B14430620 N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea CAS No. 80412-16-4](/img/structure/B14430620.png)
N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of indole-2-carboxaldehyde with methylamine and thiourea under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the desired product.
Industrial Production Methods
Industrial production of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(1H-Indol-3-ylmethyl)-N’-methylthiourea: Similar structure but with the indole moiety at the 3-position.
N-(1H-Indol-2-ylmethyl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole moiety and the presence of the methyl group on the thiourea contribute to its distinct properties compared to similar compounds.
特性
CAS番号 |
80412-16-4 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
1-(1H-indol-2-ylmethyl)-3-methylthiourea |
InChI |
InChI=1S/C11H13N3S/c1-12-11(15)13-7-9-6-8-4-2-3-5-10(8)14-9/h2-6,14H,7H2,1H3,(H2,12,13,15) |
InChIキー |
ZJECTXBYTXGTNW-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NCC1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


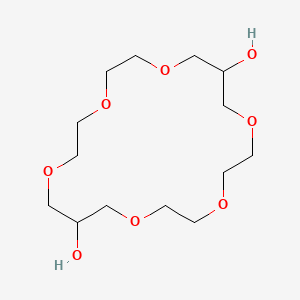
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
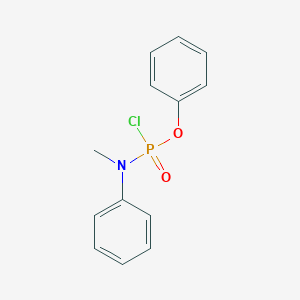
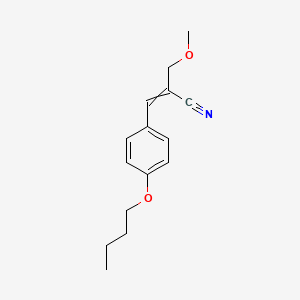
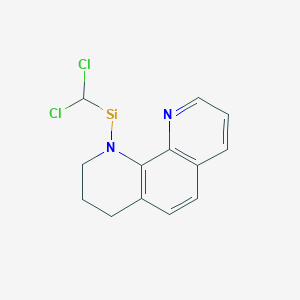
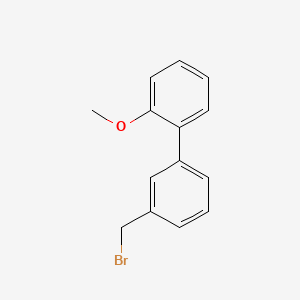
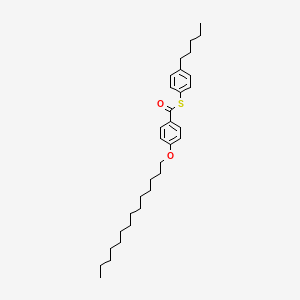
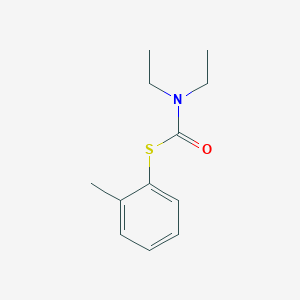
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
